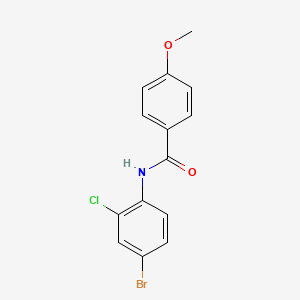

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide

Description

N-(4-Bromo-2-chlorophenyl)-4-methoxybenzamide (IUPAC name: N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide; molecular formula: C₁₄H₁₀BrClNO₂; molecular weight: 340.6 g/mol) is a halogenated benzamide derivative characterized by a 4-methoxybenzoyl group attached to a 4-bromo-2-chlorophenylamine moiety . This compound is synthesized via coupling reactions involving 4-methoxybenzoyl chloride and substituted anilines under controlled conditions, often using triethylamine as a base . Its structural features, including electron-withdrawing halogens (Br, Cl) and the electron-donating methoxy group, make it a subject of interest in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZHFPOMZMQGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, which is then reacted with 4-methoxybenzoyl chloride to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize by-products and achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Products include substituted benzamides.

Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Halogen Effects : Bromine and chlorine substituents (as in the target compound) enhance electrophilicity and binding to biological targets, whereas fluorine (e.g., in ) improves pharmacokinetic properties .

- Methoxy Positioning : The 4-methoxy group in the target compound provides steric hindrance and electronic modulation, contrasting with 2-methoxy or 3,4,5-trimethoxy derivatives (e.g., ), which alter solubility and intermolecular interactions.

- Nitro vs. Methyl Groups : Nitro-substituted analogues (e.g., 4MNB ) exhibit stronger intermolecular interactions (e.g., hydrogen bonding), while methyl groups (e.g., ) increase hydrophobicity.

Stability Considerations:

Data Tables

Table 1: Spectroscopic Data Comparison

Biological Activity

N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its interactions with biological macromolecules, therapeutic applications, and relevant case studies, supported by data tables and detailed findings from various research sources.

Chemical Structure and Properties

The molecular formula for N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide is CHBrClNO, featuring a bromo and chloro substitution on the phenyl ring, along with a methoxy group. These substituents are crucial for its biological activity as they influence the compound's interaction with target biomolecules.

The mechanism of action involves the compound's ability to bind to specific proteins or enzymes, potentially inhibiting their activity. The presence of the bromine and methoxy groups enhances its binding affinity, which may interfere with cellular pathways by modulating enzyme functions. This interaction can lead to various biological effects, including anti-cancer and antiviral activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives similar to N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide. For instance, derivatives have shown efficacy against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .

Table 1: Antiviral Activity Comparison

| Compound | IC (µM) | SI (Selectivity Index) |

|---|---|---|

| N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide | TBD | TBD |

| IMB-0523 (Related Compound) | 1.99 | 58 |

| Lamivudine (Control) | 7.37 | >440 |

Note: TBD indicates that specific data for N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide is not yet available.

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. A study demonstrated that certain benzothiazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting that similar mechanisms may apply to N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide .

Table 2: Anticancer Efficacy of Related Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Benzothiazole Derivative | HepG2 | 4.0 |

| Benzothiazole Derivative | MCF-7 | 5.0 |

| N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide | TBD |

Case Studies

- Study on Antiviral Activity : A derivative similar to N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide was tested for anti-HBV activity. The results indicated a potent inhibition of HBV replication with an IC value significantly lower than that of existing treatments .

- Anticancer Evaluation : In vitro studies on related benzamide compounds showed promising results against various cancer cell lines, indicating potential applications in cancer therapy . The incorporation of halogen substituents appears to enhance cytotoxicity.

Q & A

Q. What are the common synthetic routes for preparing N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide, and what coupling reagents are typically employed?

The compound can be synthesized via two primary routes:

- Coupling Reagent Method : Reacting 4-methoxybenzoic acid with 4-bromo-2-chloroaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents. This method, conducted at low temperatures (-50°C), minimizes side reactions and improves yield .

- Acid Chloride Condensation : Condensing 4-methoxybenzoyl chloride with 4-bromo-2-chloroaniline in inert solvents like dichloromethane. This approach is scalable and often used in industrial settings .

Q. Which spectroscopic techniques are essential for characterizing N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide, and what key spectral features should researchers expect?

- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O stretching (~1250 cm⁻¹) .

- ¹H-NMR : Key signals include methoxy protons at δ 3.8–4.0 ppm, aromatic protons (split due to halogen substituents), and amide NH protons (δ 8.0–10.0 ppm, depending on solvent) .

- Elemental Analysis : Validate molecular formula (C₁₄H₁₁BrClNO₂) and purity (>97%) .

Advanced Research Questions

Q. How do pH and temperature conditions influence the fluorescence properties of halogenated benzamide derivatives, and what optimal parameters are reported for related compounds?

For structurally similar benzamides:

- pH : Maximum fluorescence intensity is observed at pH 5 , attributed to protonation/deprotonation equilibria affecting the excited-state electronic configuration .

- Temperature : Fluorescence intensity decreases at elevated temperatures due to thermal quenching. Optimal stability is achieved at 25°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorescence by stabilizing the excited state .

Q. What methodological challenges arise in analyzing structural analogs of N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide, and how can contradictory bioactivity data be resolved?

- Challenge : Bioactivity discrepancies arise from minor structural variations (e.g., halogen position or methoxy vs. ethoxy groups). For example, bromine at the para position (vs. ortho) increases steric hindrance, altering binding affinity .

- Resolution :

Q. What computational approaches are recommended for predicting the binding affinity of N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide to biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., kinase enzymes) by calculating binding energies and hydrogen-bonding patterns .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity to predict modifications for enhanced potency .

Q. How do halogen substituent positions (e.g., bromine at para vs. ortho) impact the electronic properties and reactivity of benzamide derivatives?

- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions. Para-substituted bromine enhances resonance stabilization compared to ortho .

- Reactivity : Ortho-substituted halogens increase steric hindrance, slowing nucleophilic attack on the amide group .

Q. What strategies are effective in optimizing the synthetic yield of N-(4-bromo-2-chlorophenyl)-4-methoxybenzamide when scaling reactions from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.